Cas no 112569-60-5 (3-Furancarboxylic acid,(3R,5S,5aS,6S,9S,9aS,10R)-6-(acetyloxy)octahydro-9-hydroxy-2,2,5a,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5,10-diylester (9CI))

3-Furancarboxylic acid,(3R,5S,5aS,6S,9S,9aS,10R)-6-(acetyloxy)octahydro-9-hydroxy-2,2,5a,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5,10-diylester (9CI) structure
112569-60-5 structure
Product Name:3-Furancarboxylic acid,(3R,5S,5aS,6S,9S,9aS,10R)-6-(acetyloxy)octahydro-9-hydroxy-2,2,5a,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5,10-diylester (9CI)
Numero CAS:112569-60-5
MF:C27H32O10
MW:516.536989212036
CID:160442
Update Time:2024-03-05

3-Furancarboxylic acid,(3R,5S,5aS,6S,9S,9aS,10R)-6-(acetyloxy)octahydro-9-hydroxy-2,2,5a,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5,10-diylester (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-Furancarboxylic acid,(3R,5S,5aS,6S,9S,9aS,10R)-6-(acetyloxy)octahydro-9-hydroxy-2,2,5a,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5,10-diylester (9CI)
    • 3-Furancarboxylic acid,(3R,5S,5aS,6S,9S,9aS,10R)-6-(acetyloxy)octahydro-9-hydroxy-2,2,5a,9-trimethyl-2H-3,9a-methano-1-benzox
    • 2H-3,9a-Methano-1-benzoxepin,3-furancarboxylic acid deriv.
    • 3-Furancarboxylicacid,6-(acetyloxy)octahydro-9-hydroxy-2,2,5a,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5,10-diylester, [3R-(3a,5b,5aa,6a,9b,9aa,10R*)]-
    • Eumaitenol
    • 3-Furancarboxylic acid, (3R,5S,5aS,6S,9S,9aS,10R)-6-(acetyloxy)octahydro-9-hydroxy-2,2,5a,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5,10-diyl ester (9CI)
    • [3R-(3alpha,5beta,5aalpha,6alpha,9beta,9aalpha,10R*)]-6-(Acetyloxy)octahydro-9-hydroxy-2,2,5a,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5,10-diyl ester 3-furancarboxylic acid
    • Inchi: 1S/C27H32O10/c1-15(28)34-19-6-9-25(4,31)27-21(36-23(30)17-8-11-33-14-17)18(24(2,3)37-27)12-20(26(19,27)5)35-22(29)16-7-10-32-13-16/h7-8,10-11,13-14,18-21,31H,6,9,12H2,1-5H3/t18-,19+,20-,21+,25-,26+,27+/m1/s1
    • Chiave InChI: GUBOYPRFUPUJMI-ABEZMFPMSA-N
    • Sorrisi: [C@@H]12[C@H](OC(C3C=COC=3)=O)[C@]3(OC1(C)C)[C@@](O)(C)CC[C@@H]([C@@]3(C)[C@H](OC(C1C=COC=1)=O)C2)OC(C)=O

Proprietà calcolate

  • Massa esatta: 272.08309
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 37
  • XLogP3: 2.824

Proprietà sperimentali

  • Densità: 1.34±0.1 g/cm3(Predicted)
  • Punto di ebollizione: 598.8±50.0 °C(Predicted)
  • PSA: 52.54
  • pka: 13.90±0.70(Predicted)
Fornitori consigliati
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD